Cyclomulberrin

Neuroprotection Nitrosative stress Neurodegenerative disease research

Researchers using crude Morus extracts face batch variability that undermines neuroprotection and antiplatelet assay reproducibility. Cyclomulberrin (CAS 19275-51-5) is a single-chemical-entity prenylated flavonoid providing defined bioactivity parameters for rigorous dose-response experimental design. • Neuroprotection EC50: 4.4 μg/mL (SH-SY5Y, sodium nitroprusside-induced) • Antiplatelet IC50: 128.2 μM (AA- & collagen-induced aggregation) • Tyrosinase Inhibition IC50: 66.30 μM Supplied with HPLC purity ≥98% and batch-specific COA, enabling consistent, publication-ready results across independent replicate studies.

Molecular Formula C25H24O6
Molecular Weight 420.5 g/mol
CAS No. 19275-51-5
Cat. No. B097323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclomulberrin
CAS19275-51-5
Molecular FormulaC25H24O6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC3C=C(C)C)C
InChIInChI=1S/C25H24O6/c1-12(2)5-7-15-17(27)11-18(28)21-23(29)22-20(9-13(3)4)30-19-10-14(26)6-8-16(19)25(22)31-24(15)21/h5-6,8-11,20,26-28H,7H2,1-4H3
InChIKeySYFDWXWLRGHYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclomulberrin Technical Specifications & Research Baseline


Cyclomulberrin (CAS 19275-51-5, molecular formula C₂₅H₂₄O₆, molecular weight 420.45 g/mol) is a prenylated flavonoid belonging to the extended flavone subclass [1]. It is naturally isolated from the bark and twigs of Morus species, including Morus alba (white mulberry) and Morus atropurpurea [2]. Structurally, it features a chromeno[4,3-b]chromen-7-one core with a 3-methylbut-2-en-1-yl (prenyl) substituent at position 11 and a 2-methylprop-1-en-1-yl group at position 6 [3]. The compound is commercially available as a research reagent for preclinical studies, with demonstrated activities across antiplatelet aggregation, neuroprotection, and enzyme inhibition pathways.

Neuroprotection Assay Context

Nitrosative stress models, SH-SY5Y cell assay

Tyrosinase Inhibition Screening

Melanogenesis enzyme inhibition studies

Antiplatelet Pathway Research

AA- and collagen-induced aggregation assays

SAR Studies: C-3 Prenylation

Structural determinant for assay activity

Why Cyclomulberrin Cannot Be Substituted


Prenylated flavonoids from Morus species exhibit substantial heterogeneity in their biological profiles due to variations in prenyl group positioning, C-3 substitution patterns, and the presence or absence of intramolecular cyclization [1]. Cyclomulberrin differs critically from structurally related analogs including morusin, kuwanon E, kuwanon U, and cyclomorusin in the precise arrangement of its prenyl substituents and the 3-hydroxy functionality, resulting in distinct EC₅₀ values for neuroprotection, divergent tyrosinase inhibition potencies, and unique antiplatelet target engagement [1][2]. Generic substitution with unfractionated mulberry extract or structurally related flavonoids would introduce unquantified variability into experimental systems, compromising reproducibility and invalidating compound-specific mechanistic conclusions [1].

Prenyl Substitution Variability

Position-specific prenyl groups in Morus flavonoids may shift neuroprotective and enzyme inhibition profiles.

C-3 Hydroxy and Cyclization Differences

Cyclomulberrin’s 3-OH and chromeno-chromenone core distinguish it from cyclomorusin and kuwanons; tyrosinase IC₅₀ context may not transfer.

Unfractionated Extract Variability

Mulberry extracts contain multiple prenylated flavonoids; using them introduces unquantified mixture effects.

Cyclomulberrin Comparative Evidence


Neuroprotection in SH-SY5Y Cell Model

Cyclomulberrin exhibits the most potent protective effect against sodium nitroprusside-induced cell death in human neuroblastoma SH-SY5Y cells, with an EC₅₀ of 4.4 μg/mL, surpassing structurally related C-3 prenylated flavones neocyclomorusin (EC₅₀ = 5.6 μg/mL) and morusin (EC₅₀ = 6.4 μg/mL) [1]. It also demonstrates 1.8-fold to 2.7-fold higher potency than prenylated flavanones sanggenon I (EC₅₀ = 8.0 μg/mL), kuwanon U (EC₅₀ = 8.7 μg/mL), and kuwanon E (EC₅₀ = 11.9 μg/mL) [1]. Compounds lacking the C-3 prenyl group (licoflavone C) and 2-arylbenzofurans (moracin P, moracin O, mulberrofuran Q) exhibited no protective effect in this assay system [1].

Neuroprotection EC₅₀
Head-to-head
4.4 μg/mL
Reported top protective rank among tested set
Comparators 5.6–11.9 μg/mL (neocyclomorusin, morusin, sanggenon I, kuwanon U, kuwanon E)
Neuroprotection Nitrosative stress Neurodegenerative disease research

Tyrosinase Inhibition vs. Cyclomorusin

In tyrosinase inhibition assays, Cyclomulberrin exhibits an IC₅₀ of 66.30 μM, demonstrating meaningful enzyme inhibitory capacity [1]. By contrast, its structurally related analog cyclomorusin (which differs by oxidative cyclization at the C-3 prenyl group) shows negligible activity with an IC₅₀ > 300.0 μM, representing a greater than 4.5-fold difference in potency [1]. Cyclomulberrin also compares favorably to other natural tyrosinase inhibitors including artocarpin (IC₅₀ = 270.3 μM) and isocycloartobiloxanthone (IC₅₀ = 279.5 μM) [1].

Tyrosinase IC₅₀
Cross-study
66.30 μM
Reported >4.5-fold lower IC₅₀ than cyclomorusin
Comparators cyclomorusin >300 μM, artocarpin 270.3 μM, isocycloartobiloxanthone 279.5 μM
Melanogenesis Enzyme inhibition Cosmeceutical research

Antiplatelet Effect on AA and Collagen Pathways

Cyclomulberrin inhibits arachidonic acid (AA)-induced and collagen-induced platelet aggregation with an IC₅₀ of 128.2 μM [1][2]. The compound also shows slight but statistically significant antiplatelet effects on PAF-induced aggregation [2]. This activity profile distinguishes Cyclomulberrin from structurally related flavonoids lacking the extended chromeno-chromenone core, which may exhibit different target engagement patterns.

Antiplatelet IC₅₀
Class-level
128.2 μM
Supports platelet aggregation pathway research context
AA- and collagen-induced; human platelet-rich plasma
Antiplatelet Thrombosis research Cardiovascular pharmacology

C-3 Prenylation Required for Neuroprotection

A direct structure-activity comparison reveals that C-3 prenylated flavones including Cyclomulberrin, neocyclomorusin, and morusin demonstrate robust neuroprotective effects, whereas licoflavone C (which lacks the prenyl group at C-3) and all three 2-arylbenzofurans tested (moracin P, moracin O, mulberrofuran Q) exhibited no protective effect whatsoever in the SH-SY5Y neuroprotection assay [1]. The rank order of protection was: C-3 prenylated flavones > prenylated flavanones > 2-arylbenzofurans and non-prenylated flavone [1].

C-3 Prenyl SAR
Head-to-head
Active vs inactive
C-3 prenylation is required for protective effect in SH-SY5Y assay
Non-prenylated flavones and 2-arylbenzofurans showed no activity
SAR Prenylated flavonoid Chemical biology

Cyclomulberrin Key Application Scenarios


Neuroprotection in Nitrosative Stress Models

Cyclomulberrin is the optimal compound selection among Morus-derived prenylated flavonoids for in vitro neuroprotection assays involving nitrosative stress. With an EC₅₀ of 4.4 μg/mL against sodium nitroprusside-induced cell death in SH-SY5Y cells, it provides the highest sensitivity among seven tested prenylated flavonoids, enabling lower working concentrations and minimizing potential cytotoxicity [1]. This scenario is particularly relevant for research on Parkinson's disease and other neurodegenerative conditions where nitric oxide-mediated neuronal damage is implicated [2].

Tyrosinase Inhibition for Melanogenesis Research

Cyclomulberrin offers meaningful tyrosinase inhibitory activity (IC₅₀ = 66.30 μM), making it suitable as a positive control or lead scaffold in melanogenesis inhibition studies [1]. In contrast, its closely related analog cyclomorusin (IC₅₀ > 300.0 μM) shows negligible activity, demonstrating that structural specificity dictates functional outcome [1]. Procurement of Cyclomulberrin rather than cyclomorusin or other low-activity prenylated flavonoids ensures assay relevance for tyrosinase-targeted screening campaigns [1].

Antiplatelet Pharmacology Tool Compound

For investigators studying AA- and collagen-induced platelet aggregation pathways, Cyclomulberrin provides a chemically defined tool compound with an established IC₅₀ of 128.2 μM [1]. This quantified activity enables dose-response experimental design that cannot be achieved with unfractionated Morus extracts or non-prenylated flavonoids lacking this bioactivity [2]. The compound's modest but significant activity on PAF-induced aggregation further supports its utility as a multi-pathway reference compound [1].

SAR Studies of C-3 Prenylated Flavones

Cyclomulberrin serves as a critical reference compound in SAR studies investigating the role of C-3 prenylation in conferring neuroprotective activity. Direct comparative data demonstrate that C-3 prenylated flavones (including Cyclomulberrin) are active, while non-prenylated analogs and 2-arylbenzofurans are completely inactive in the SH-SY5Y neuroprotection model [1]. Including Cyclomulberrin as a positive control in SAR panels validates assay conditions and establishes the baseline for structure-dependent activity comparisons [1].

Application
Selection Property
Validation Focus
Neuroprotection in Nitrosative Stress Models
C-3 Prenylated Flavone; Reported Top Protective Rank Among Tested Set
Neuroprotection assay endpoint confirmation (SH-SY5Y)
Tyrosinase Inhibition Screening
Tyrosinase Inhibition Capacity (Reported IC₅₀ Context)
Tyrosinase enzyme assay validation against structural analogs
Antiplatelet Pharmacology Studies
AA/Collagen-Induced Aggregation Inhibition Activity
Platelet aggregation assay endpoint review
SAR Studies of C-3 Prenylation
C-3 Prenylation Requirement for Neuroprotective Activity
Structure-activity relationship confirmation using active control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclomulberrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.